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molecular formula C10H10BrNO2 B7775854 n-(3-Bromophenyl)-3-oxobutanamide CAS No. 6085-25-2

n-(3-Bromophenyl)-3-oxobutanamide

Cat. No. B7775854
M. Wt: 256.10 g/mol
InChI Key: RSQFOIHPOUSQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04587341

Procedure details

To a heated (80° C., oil bath temperature) solution of 20.00 g (0.12M) of m-bromoaniline in 200 mL of dry toluene was added dropwise over a period of 30 min. 12 g (0.14M) of diketene in 100 mL of dry toluene. When the addition was completed, the reaction mixture was brought to reflux for 5 h. The toluene was then removed in vacuo, resulting in a yellow solid. Recrystallisation from toluene afforded 14.70 g (48%) of product as light pink crystals: mp 94°-95° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH2:9]=[C:10]1[O:14][C:12](=[O:13])[CH2:11]1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:12](=[O:13])[CH2:11][C:10](=[O:14])[CH3:9])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C=C1CC(=O)O1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a period of 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The toluene was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
resulting in a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallisation from toluene

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04587341

Procedure details

To a heated (80° C., oil bath temperature) solution of 20.00 g (0.12M) of m-bromoaniline in 200 mL of dry toluene was added dropwise over a period of 30 min. 12 g (0.14M) of diketene in 100 mL of dry toluene. When the addition was completed, the reaction mixture was brought to reflux for 5 h. The toluene was then removed in vacuo, resulting in a yellow solid. Recrystallisation from toluene afforded 14.70 g (48%) of product as light pink crystals: mp 94°-95° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH2:9]=[C:10]1[O:14][C:12](=[O:13])[CH2:11]1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:12](=[O:13])[CH2:11][C:10](=[O:14])[CH3:9])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C=C1CC(=O)O1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a period of 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The toluene was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
resulting in a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallisation from toluene

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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